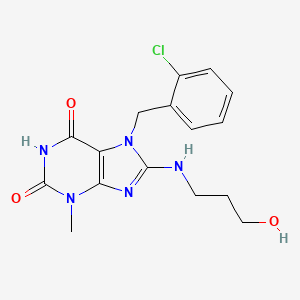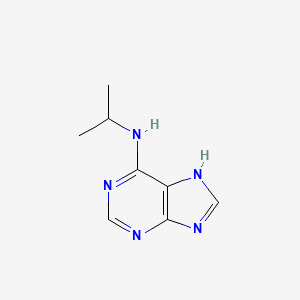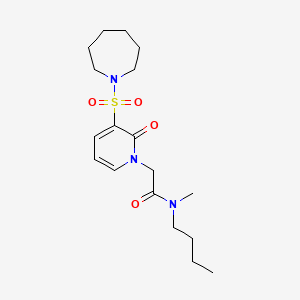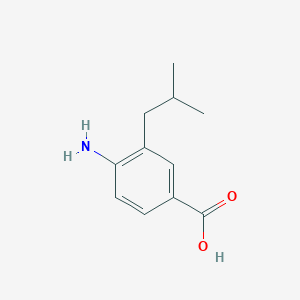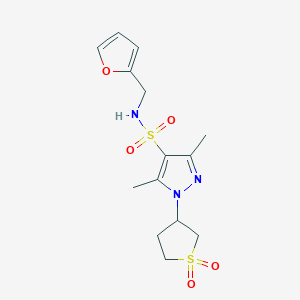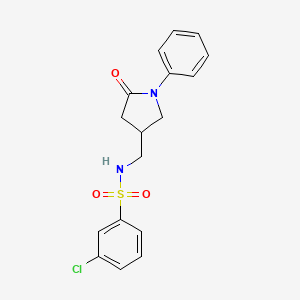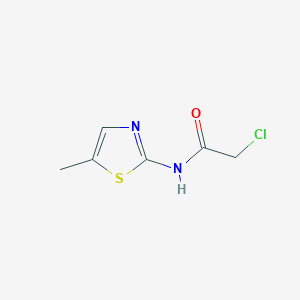
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a chemical compound that has been widely used in scientific research in recent years. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. The addition of benzyl and hydrazinyl groups to the triazole ring structure makes this compound a potent inhibitor of various enzymes and proteins, which makes it a valuable tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the production of ROS and other harmful substances in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride are mainly related to its ability to inhibit enzyme activity. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells and tissues from oxidative damage and inflammation. Additionally, this compound has been shown to have antitumor and antimicrobial properties, which make it a valuable tool in the study of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride in lab experiments include its potent inhibitory activity against various enzymes and proteins, its ability to protect cells and tissues from oxidative damage and inflammation, and its antitumor and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research and development of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride. These include:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
2. Development of new derivatives of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride with improved potency and selectivity against specific enzymes and proteins.
3. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, infectious diseases, and other conditions.
4. Investigation of the potential toxicological effects of this compound and the development of safer handling and storage methods for laboratory use.
In conclusion, 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a valuable tool in scientific research due to its potent inhibitory activity against various enzymes and proteins, as well as its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safer and more effective derivatives for use in the laboratory and clinic.
Métodos De Síntesis
The synthesis of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the reaction of benzyl hydrazine with 4-amino-5-chloro-1,2,4-triazole in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound in a high yield.
Aplicaciones Científicas De Investigación
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;/h1-5H,6,11H2,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXTZTXYRBTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
